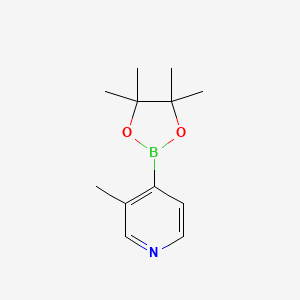

3-Methylpyridine-4-boronic acid pinacol ester

Description

The exact mass of the compound 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-9-8-14-7-6-10(9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCGEOWPLNVYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670564 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032358-00-1 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 3-Methylpyridine-4-boronic acid pinacol ester

In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing the pyridine scaffold, are privileged structures found in a vast array of pharmaceuticals. This compound has emerged as a critical building block for introducing the 3-methyl-4-pyridyl moiety into target molecules. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning methodology that forges carbon-carbon bonds with exceptional precision and functional group tolerance.[1]

This guide provides an in-depth analysis of this compound, from its fundamental properties and synthesis to its application in the synthesis of advanced pharmaceutical intermediates. The content is tailored for researchers, medicinal chemists, and process development scientists who require a robust understanding of not just the protocols, but the underlying scientific principles that govern the use of this versatile reagent.

Physicochemical & Structural Properties

The pinacol ester form of a boronic acid is a strategic choice for synthetic chemists. Unlike free boronic acids, which can be prone to dehydration to form cyclic boroxine anhydrides, the pinacol ester provides significant stability, simplifying purification, handling, and storage.[2][3] This stability is a critical attribute for a building block intended for use in multi-step synthetic campaigns.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1032358-00-1 | [1] |

| Molecular Formula | C₁₂H₁₈BNO₂ | [1] |

| Formula Weight | 219.09 g/mol | [1] |

| Physical Form | Off-white to white solid/powder | [4] |

| Melting Point | Data not available; solid at room temp. (unsubstituted analog melts at 102-104.4 °C) | [5] |

Core Synthesis Methodology: The Miyaura Borylation

The most reliable and scalable method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction.[2][6] This palladium-catalyzed process involves the cross-coupling of a halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

The "Why": Mechanistic Rationale and Reagent Selection

Understanding the catalytic cycle is key to troubleshooting and optimizing the synthesis. The process begins with a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.

References

- 1. This compound, 95% 250 mg | Request for Quote [thermofisher.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. 3-吡啶硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 3-Methylpyridine-4-boronic acid pinacol ester: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methylpyridine-4-boronic acid pinacol ester, a versatile building block in modern organic synthesis. As a senior application scientist, this document synthesizes field-proven insights with established scientific principles to offer a practical resource for researchers in academia and industry.

Introduction: The Strategic Importance of Pyridine Boronic Esters

Pyridine-containing molecules are ubiquitous in pharmaceuticals and agrochemicals, owing to the unique electronic properties and metabolic stability conferred by the pyridine ring. The ability to functionalize the pyridine scaffold with precision is therefore of paramount importance in drug discovery and development. Boronic acids and their pinacol esters have emerged as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

This compound is a valuable reagent that allows for the introduction of a 3-methylpyridin-4-yl moiety into a target molecule. The pinacol ester group enhances the stability of the boronic acid, making it easier to handle, purify, and store compared to the free boronic acid, which can be prone to dehydration and protodeboronation.[1][2][3] This guide will delve into the synthesis, properties, and applications of this important synthetic intermediate.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C12H18BNO2 | [4] |

| Formula Weight | 219.09 g/mol | [5] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [6] |

| Storage Temperature | Freezer | [4] |

Safety and Handling: this compound is a chemical irritant. It is classified with the GHS07 pictogram and the signal word "Warning".[4] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[7] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a freezer.[4]

Synthesis of this compound

While several methods exist for the synthesis of pyridinylboronic acids and esters, including halogen-metal exchange and Miyaura borylation, the direct C-H borylation of pyridines has emerged as a powerful and atom-economical approach. Iridium-catalyzed C-H borylation, in particular, offers a means to directly convert C-H bonds to C-B bonds with high regioselectivity.[5][6][8]

Below is a detailed, field-proven protocol for the synthesis of this compound via an iridium-catalyzed C-H borylation reaction. This protocol is adapted from established methodologies for the borylation of substituted pyridines.[5][6]

Experimental Protocol: Iridium-Catalyzed C-H Borylation

Diagram of the Synthetic Workflow:

Caption: Workflow for the Iridium-Catalyzed C-H Borylation.

Materials:

-

3-Methylpyridine

-

Bis(pinacolato)diboron (B2pin2)

-

[Ir(cod)OMe]2 (methoxy(cyclooctadiene)iridium(I) dimer)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or other suitable reaction vessel

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 3-methylpyridine (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv.), [Ir(cod)OMe]2 (0.03 mmol, 3 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.06 mmol, 6 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous solvent (e.g., THF, 2 mL) to the Schlenk tube.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by GC-MS or TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield: 60-80%

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming C-C bonds and is widely used in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in many drug candidates.[9]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or microwave vial

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

-

Reaction Conditions: Heat the reaction mixture at 80-120 °C until the starting material is consumed (typically 2-16 hours), as monitored by TLC, GC-MS, or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Expected Yield: 70-95%

Characterization and Stability

Stability: Pinacol boronic esters are generally more stable than their corresponding boronic acids.[1][2] They are tolerant of a wide range of reaction conditions and can often be purified by silica gel chromatography. However, they are susceptible to hydrolysis, especially under acidic or strongly basic conditions.[2] For Suzuki-Miyaura couplings, in situ hydrolysis to the boronic acid is often a key step in the catalytic cycle.[2] It is advisable to store this compound in a dry environment and at low temperatures to prevent degradation.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its enhanced stability compared to the free boronic acid, coupled with its high reactivity in palladium-catalyzed cross-coupling reactions, makes it an attractive reagent for researchers. The synthetic and application protocols provided in this guide offer a practical starting point for the use of this important compound in the laboratory. As with any chemical reagent, a thorough understanding of its properties, handling requirements, and reactivity is crucial for its successful application.

References

- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 5. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methylpyridine-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of modern organic and medicinal chemistry, the strategic construction of complex molecular architectures is paramount. Pyridine-based structures are ubiquitous in pharmaceuticals and agrochemicals, necessitating a robust toolkit of versatile building blocks for their synthesis. Among these, 3-Methylpyridine-4-boronic acid pinacol ester (CAS Number: 1032358-00-1 ) has emerged as a key reagent.[1][2] Its utility is primarily anchored in its role as a stable, efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3]

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in forming critical carbon-carbon bonds, offering field-proven insights for researchers and drug development professionals.

Caption: Chemical Structure of this compound.

Physicochemical Properties and Characterization

The pinacol ester functional group confers significant advantages over the corresponding free boronic acid. It enhances the compound's stability, making it less prone to dehydration-trimerization (forming boroxines) and protodeboronation, thereby improving its shelf-life and handling characteristics.[4][5]

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1032358-00-1 | [1][2] |

| Molecular Formula | C₁₂H₁₈BNO₂ | [6] |

| Molecular Weight | 219.09 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Freezer, under inert atmosphere |

Characterization of this compound is routinely performed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) is used to confirm the molecular structure, while Mass Spectrometry (MS) verifies its molecular weight.

Synthesis Methodologies: A Practical Approach

The synthesis of pyridinylboronic acids and esters can be achieved through several established methods, including halogen-metal exchange, directed ortho-metallation (DoM), and transition metal-catalyzed C-H or C-F bond borylation. For this compound, a common and effective route involves a halogen-metal exchange of a corresponding halopyridine precursor, followed by borylation and subsequent esterification.

A highly illustrative and analogous procedure is the synthesis of 3-pyridylboronic acid pinacol ester from 3-bromopyridine, which can be adapted for this specific compound.[7] The causality behind this workflow is rooted in the generation of a potent nucleophilic organometallic intermediate that readily reacts with an electrophilic boron source.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

-

Step 1: Generation of the Organolithium Intermediate. A solution of 4-bromo-3-methylpyridine in an anhydrous ethereal solvent (e.g., THF, toluene) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon, Nitrogen).[7] This low temperature is critical to prevent side reactions and decomposition of the thermally sensitive organolithium species. A strong base, such as n-butyllithium (n-BuLi), is added dropwise. The n-BuLi performs a halogen-lithium exchange with the starting material, which is much faster at this temperature than competing reactions like addition to the pyridine ring.[7]

-

Step 2: Borylation. An electrophilic boron source, typically a trialkyl borate like triisopropyl borate, is added to the freshly prepared organolithium solution. The borate ester is chosen for its reactivity and handling characteristics. The nucleophilic carbon of the lithiated pyridine attacks the electrophilic boron atom.

-

Step 3: Hydrolysis. The reaction is carefully quenched with an aqueous acid solution (e.g., 2N HCl). This step hydrolyzes the borate complex to yield the free 3-methylpyridine-4-boronic acid. The pH is then carefully adjusted to the isoelectric point of the molecule (around pH 7) to precipitate the boronic acid.[7]

-

Step 4: Pinacol Esterification. The isolated crude boronic acid is mixed with pinacol in a solvent like toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove water, driving the esterification reaction to completion.[7] This step is self-validating; the reaction mixture typically changes from a cloudy suspension to a clear solution upon completion.

-

Step 5: Purification. After removing the solvent under reduced pressure, the resulting solid is purified, often by recrystallization or trituration with a non-polar solvent like cyclohexane, to yield the final product as a stable, crystalline solid.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[3] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl and hetero-biaryl scaffolds that are central motifs in many active pharmaceutical ingredients.[4][8]

The pinacol ester provides a slow-release source of the boronic acid under the basic reaction conditions, which can be advantageous in complex syntheses. The overall process is a palladium-catalyzed cycle involving three key steps.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Representative Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Reaction Execution: Heat the mixture with stirring to a temperature between 80-120 °C. The reaction progress is monitored by a suitable chromatographic technique (TLC, LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and boron byproducts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Handling, Storage, and Safety

As a responsible scientist, proper handling and storage are crucial for both safety and maintaining the integrity of the reagent.

-

Safety: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from moisture and air. For long-term stability, storage in a freezer is recommended.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

This compound is a high-value, versatile building block that empowers chemists in the fields of drug discovery and material science. Its enhanced stability compared to the free boronic acid, coupled with its reliable performance in the robust Suzuki-Miyaura reaction, makes it an indispensable tool for the efficient synthesis of complex molecular targets. A thorough understanding of its properties, synthesis, and application protocols, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

- 1. This compound CAS#: 1032358-00-1 [m.chemicalbook.com]

- 2. H32135.MD [thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. boronmolecular.com [boronmolecular.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 3-Methylpyridine-4-boronic Acid Pinacol Ester for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 3-Methylpyridine-4-boronic acid pinacol ester. As a pivotal building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, a thorough understanding of this reagent's characteristics is essential for its effective application. This document moves beyond a simple recitation of facts to offer insights into the practical application and underlying principles governing its reactivity.

Compound Profile and Significance

This compound, with the CAS number 1032358-00-1, is a heterocyclic organoboron compound. Its structure, featuring a pyridine ring substituted with a methyl group and a boronic acid pinacol ester, makes it a valuable synthon for introducing the 3-methylpyridin-4-yl moiety into complex molecules.[1][2] This is particularly relevant in medicinal chemistry, where the pyridine scaffold is a common feature in a vast array of biologically active compounds.[3] The pinacol ester group confers enhanced stability and ease of handling compared to the corresponding free boronic acid, making it amenable to a wider range of reaction conditions and purification techniques.[4][5]

Molecular Structure:

Figure 1: Structure of this compound.

Physicochemical Properties

A precise understanding of the physical properties of a reagent is fundamental to its successful application in synthesis, including aspects of reaction setup, solvent selection, and purification.

| Property | Value | Source(s) |

| CAS Number | 1032358-00-1 | [1][2] |

| Molecular Formula | C₁₂H₁₈BNO₂ | [1] |

| Molecular Weight | 219.09 g/mol | [1][6] |

| Appearance | Solid (form may vary) | |

| Melting Point | Not definitively reported | N/A |

| Boiling Point | Not definitively reported | N/A |

| Solubility | Soluble in many common organic solvents such as THF, dioxane, and DMF. | General knowledge |

Note on Physical State and Purity: While generally supplied as a solid, the exact physical form (e.g., crystalline, amorphous powder) can vary between suppliers. It is typically available with a purity of 95% or higher.[1]

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.5-8.7 ppm (s, 1H): Proton on the pyridine ring adjacent to the nitrogen.

-

δ ~7.2-7.4 ppm (d, 1H): Proton on the pyridine ring.

-

δ ~2.3-2.5 ppm (s, 3H): Methyl protons on the pyridine ring.

-

δ ~1.3 ppm (s, 12H): Methyl protons of the pinacol group.

¹³C NMR (101 MHz, CDCl₃):

-

δ ~150-160 ppm: Carbon atoms of the pyridine ring adjacent to the nitrogen.

-

δ ~120-140 ppm: Other carbon atoms of the pyridine ring.

-

δ ~84 ppm: Quaternary carbons of the pinacol group bonded to oxygen.

-

δ ~25 ppm: Methyl carbons of the pinacol group.

-

δ ~18-22 ppm: Methyl carbon on the pyridine ring.

Note: The carbon atom attached to the boron may be difficult to observe or appear as a broad signal due to quadrupolar relaxation.

Chemical Properties and Reactivity

The chemical utility of this compound is primarily centered around the carbon-boron bond, which enables its participation in a variety of cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. In this context, this compound serves as the organoboron nucleophile, which, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate.[5][7][8]

General Reaction Scheme:

Figure 2: General workflow of a Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. The pyridine nitrogen can coordinate to the palladium center, influencing the catalytic cycle. Therefore, optimization of reaction conditions is often necessary for specific substrates.

Stability and Handling

Pinacol boronic esters are generally more stable to air and moisture than their corresponding boronic acids.[4] However, they can undergo hydrolysis, particularly under acidic or strongly basic conditions, to form the boronic acid.[4] For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.[9]

Safety Precautions: this compound is known to cause skin and eye irritation and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[9]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be seen as a starting point, and optimization may be required for specific substrates.

Objective: To synthesize a 4-aryl-3-methylpyridine derivative.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (commonly 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.

Rationale for Key Steps:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

-

Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for maintaining catalyst activity.

-

Base: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

-

Excess Boronic Ester: A slight excess of the boronic ester is often used to ensure complete consumption of the more valuable aryl halide.

Applications in Drug Discovery and Development

The 3-methyl-4-pyridinyl motif is present in numerous compounds of pharmaceutical interest. The ability to efficiently introduce this group via Suzuki-Miyaura coupling using this compound makes it a valuable tool for lead optimization and the synthesis of compound libraries for high-throughput screening.

Conclusion

This compound is a stable and versatile reagent for the introduction of the 3-methylpyridin-4-yl group in organic synthesis. Its primary application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, underscores its importance in the construction of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, handling requirements, and reactivity is paramount for its successful and safe implementation in the laboratory.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. This compound CAS#: 1032358-00-1 [chemicalbook.com]

- 3. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. combi-blocks.com [combi-blocks.com]

A Technical Guide to the Spectral Characteristics of 3-Methylpyridine-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Molecular Structure and Spectroscopic Overview

3-Methylpyridine-4-boronic acid pinacol ester possesses a pyridine ring substituted with a methyl group and a boronic acid pinacol ester group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of analogous compounds, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl group protons, and the protons of the pinacol ester moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.5 | d | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen atom, leading to significant deshielding. |

| ~8.4 | s | 1H | H-2 | The proton at the 2-position is also deshielded by the adjacent nitrogen. |

| ~7.8 | d | 1H | H-5 | The proton at the 5-position will be a doublet due to coupling with the H-6 proton. |

| ~2.5 | s | 3H | -CH₃ | The methyl group protons on the pyridine ring will appear as a singlet. |

| ~1.3 | s | 12H | -C(CH₃)₂ | The twelve equivalent protons of the two methyl groups on the pinacol ester will give a sharp singlet. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃. Coupling constants (J) for the aromatic protons are expected to be in the range of 5-8 Hz.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~150-160 | C-2, C-6 | Carbons adjacent to the nitrogen atom in the pyridine ring are significantly deshielded. |

| ~140 | C-4 | The carbon atom attached to the boron is expected in this region. The signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| ~135 | C-5 | Aromatic carbon. |

| ~125 | C-3 | Aromatic carbon. |

| ~84 | -C (CH₃)₂ | The quaternary carbons of the pinacol ester group. |

| ~25 | -C(C H₃)₂ | The methyl carbons of the pinacol ester group. |

| ~20 | -C H₃ | The methyl carbon on the pyridine ring. |

Note: The carbon atom directly attached to the boron (C-4) may exhibit a broad signal or be unobserved due to quadrupolar broadening.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, B-O bonds, and C-N bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2980-2850 | Aliphatic C-H stretch (methyl and pinacol) | Strong |

| ~1600, ~1470 | Aromatic C=C and C=N stretching | Medium-Strong |

| 1380-1360 | B-O stretching | Strong |

| 1150-1050 | C-O stretching | Strong |

The presence of a strong band in the 1380-1360 cm⁻¹ region is particularly diagnostic for the B-O bond of the pinacol ester[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

For this compound (C₁₂H₁₈BNO₂), the expected molecular weight is approximately 219.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 219. A common fragmentation pattern for pinacol esters is the loss of a methyl group, leading to a peak at m/z 204.

High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following general protocols are recommended.

Synthesis

A common method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).

Step-by-Step Protocol:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-methyl-4-halopyridine (e.g., 4-bromo-3-methylpyridine), bis(pinacolato)diboron, a palladium catalyst, and a base.

-

Add a dry, degassed solvent.

-

Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound.

Spectral Data Acquisition

¹H and ¹³C NMR:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

FT-IR:

-

Prepare a sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

-

Record the spectrum using a Fourier-transform infrared spectrometer.

MS:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using a mass spectrometer, for instance, a GC-MS for volatile compounds or an LC-MS with an appropriate ionization source (e.g., ESI) for less volatile compounds.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound, facilitating its use in drug discovery and development programs.

References

reactivity and stability of 3-Methylpyridine-4-boronic acid pinacol ester

An In-depth Technical Guide to the Reactivity and Stability of 3-Methylpyridine-4-boronic acid Pinacol Ester

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the efficient construction of complex molecular architectures is paramount. Pyridine-based structures are ubiquitous in bioactive compounds, and their synthesis often relies on robust and versatile building blocks.[1][2] this compound has emerged as a critical reagent in this domain, primarily serving as a stable and reliable precursor in palladium-catalyzed cross-coupling reactions. Its structure offers a unique combination of a nucleophilic pyridine core and a versatile boronic ester handle, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth analysis of the reactivity profile and stability considerations for this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explore the underlying chemical principles governing its use. A thorough understanding of its behavior, including its primary reaction pathways and potential degradation mechanisms, is essential for optimizing reaction conditions, ensuring reproducibility, and accelerating the drug discovery and development pipeline.

Molecular Profile and Physicochemical Properties

The utility of this compound stems from its specific molecular structure. The pinacol group serves as a protecting group for the boronic acid, enhancing its stability, particularly against dehydration to form boroxines, and improving its solubility in common organic solvents.[3][4] This esterification is a key feature that distinguishes it from the more reactive and often less stable free boronic acid.

| Property | Value |

| Molecular Formula | C₁₂H₁₈BNO₂ |

| Molecular Weight | 220.09 g/mol |

| CAS Number | 865359-52-4 (representative) |

| Physical Form | Typically a white to off-white solid |

| Storage Conditions | Store in a freezer (-20°C to 0°C), under an inert atmosphere, and away from moisture.[5] |

Reactivity and Synthetic Applications

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The predominant application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed process is one of the most powerful and widely used methods for forming C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[1][6]

In this reaction, the pinacol ester acts as the organoboron nucleophile, which, after activation by a base, transfers its organic fragment (the 3-methyl-4-pyridyl group) to the palladium center in a key step known as transmetalation. The pinacol ester form is generally stable enough for isolation and purification, yet sufficiently reactive under the catalytic conditions.[7]

Causality in Experimental Design:

-

Choice of Catalyst: Palladium complexes with electron-rich phosphine ligands (e.g., Pd(dppf)Cl₂, SPhos, XPhos) are often employed. These ligands facilitate the initial oxidative addition step with the coupling partner (typically an aryl or heteroaryl halide/triflate) and promote the subsequent reductive elimination to yield the final product.

-

Base Selection: A base is crucial for activating the boronic ester. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which accelerates the transmetalation step.[7][8] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact reaction rates and yields, and must be optimized for the specific substrates.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is frequently used. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Stability Profile and Key Degradation Pathways

While the pinacol ester imparts significant stability compared to the free boronic acid, it is not immune to degradation. Understanding these pathways is critical for storage, reaction optimization, and analytical method development.

Hydrolysis

The most common degradation pathway is hydrolysis, where the boronic ester reacts with water to revert to the free 3-methylpyridine-4-boronic acid and pinacol.[9] This process is reversible but can lead to challenges.

-

Mechanism: The Lewis acidic boron center is susceptible to nucleophilic attack by water. This process can be accelerated under both acidic and, more significantly, basic conditions.[10][11]

-

Consequences:

-

During Reactions: Premature hydrolysis can lead to the formation of boroxine (a cyclic trimer of the boronic acid), which may have different reactivity and stoichiometry, complicating reaction kinetics.

-

During Analysis: On-column hydrolysis is a well-documented issue in reversed-phase HPLC (RP-HPLC), leading to peak splitting, broadening, or inaccurate quantification.[9][12][13] The resulting free boronic acid is more polar and may exhibit poor retention.[9]

-

Protodeboronation

A more destructive and irreversible degradation pathway is protodeboronation, which involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding 3-methylpyridine.[14][15]

-

Mechanism: This reaction is prevalent for heteroaryl boronic acids, especially those with electron-deficient rings or specific substitution patterns.[4][15] The mechanism is highly pH-dependent and can proceed through several pathways, including direct protonolysis of the C-B bond or via a transient aryl anion intermediate under basic conditions.[15][16]

-

Consequences:

-

Yield Loss: This pathway represents a direct loss of the key reactant, leading to lower yields of the desired coupled product.

-

Byproduct Formation: The formation of 3-methylpyridine introduces an impurity that must be removed during purification.

-

Degradation Pathways of this compound

Caption: Major degradation pathways: hydrolysis and protodeboronation.

Guidelines for Storage, Handling, and Analysis

To ensure the integrity and reactivity of this compound, adherence to strict storage and handling protocols is essential.

Storage and Handling Protocol

-

Storage:

-

Store the solid compound in a tightly sealed container in a freezer (ideally below -20°C).

-

Backfill the container with an inert gas (e.g., argon or nitrogen) to displace air and moisture.

-

-

Handling:

-

When weighing or dispensing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Handle the material in an inert atmosphere glovebox or under a positive pressure of inert gas whenever possible.

-

For reactions, use anhydrous solvents and ensure all glassware is thoroughly dried.

-

Analytical Considerations for RP-HPLC

The propensity for on-column hydrolysis necessitates special consideration during analytical method development.

-

Problem: Standard RP-HPLC conditions (e.g., water/acetonitrile mobile phases with TFA or formic acid) can promote rapid hydrolysis, making accurate purity assessment difficult.[12][13]

-

Self-Validating Solutions:

-

Aprotic Diluent: Prepare samples in an anhydrous, aprotic solvent such as 100% acetonitrile or THF instead of aqueous mixtures to prevent hydrolysis prior to injection.[12][13]

-

Mobile Phase Optimization:

-

Minimize water content in the initial mobile phase conditions if possible.

-

Highly basic mobile phases (e.g., pH > 10) can sometimes be used to analyze both the ester and its corresponding boronic acid, although this requires a pH-stable column.[13]

-

-

Column Selection: Columns with low residual silanol activity may reduce on-column hydrolysis.[12]

-

Conclusion

This compound is a high-value building block in modern organic synthesis, offering a stable and effective means of incorporating the 3-methyl-4-pyridyl moiety. Its primary utility in Suzuki-Miyaura coupling is well-established, providing a reliable path to novel chemical entities in drug discovery and other fields. However, its efficacy is intrinsically linked to an understanding and mitigation of its inherent instabilities, namely hydrolysis and protodeboronation.

By implementing rigorous storage and handling protocols, designing reaction conditions that favor productive coupling over degradation, and employing specialized analytical techniques, researchers can fully harness the synthetic potential of this versatile reagent. This guide serves as a foundational resource, empowering scientists to make informed, causality-driven decisions in their experimental work, ultimately leading to more efficient and successful synthetic campaigns.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester (919347-20-9) for sale [vulcanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS#:1012084-56-8 | 2-Methylpyridine-3-boronic acid pinacol ester | Chemsrc [chemsrc.com]

- 6. nbinno.com [nbinno.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

3-Methylpyridine-4-boronic acid pinacol ester literature review

An In-depth Technical Guide to 3-Methylpyridine-4-boronic acid pinacol ester

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic introduction of heteroaromatic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring is a privileged structure, central to numerous biologically active compounds.[1] this compound has emerged as a key synthetic intermediate, enabling the precise and efficient incorporation of the 3-methylpyridin-4-yl moiety. Its value lies in its exceptional utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the underlying principles of its synthesis, characterization, and application, with a focus on the causal factors that govern experimental success. The pinacol ester functional group imparts enhanced stability and solubility compared to the corresponding boronic acid, making it a robust and reliable reagent for complex synthetic endeavors.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1032358-00-1 | [5] |

| Molecular Formula | C₁₂H₁₈BNO₂ | [6] |

| Formula Weight | 219.09 g/mol | [5][6] |

| Appearance | Typically a white to off-white solid | [7] |

| Purity | Commercially available at ≥95% | [5][7] |

| ¹¹B NMR (CDCl₃) | δ ~34 ppm (broad singlet) | [8] |

| ¹H NMR (CDCl₃) | Signals expected for pyridine, methyl, and pinacol protons | N/A |

| Storage | Freezer, under inert atmosphere |

Hazard Information: This compound may cause skin, eye, and respiratory irritation.[5][9] Standard personal protective equipment, including gloves and safety glasses, should be worn during handling.[9]

Synthesis: Strategic Access to a Key Intermediate

The preparation of pyridinylboronic esters requires careful consideration of reaction conditions due to the nature of the pyridine ring. Several robust methods have been established. A prevalent and effective strategy involves a halogen-metal exchange followed by borylation.

This approach leverages a commercially available halopyridine precursor. The choice of an organolithium reagent, such as n-butyllithium, necessitates low temperatures (e.g., -78 °C) to prevent undesired side reactions and ensure the clean generation of the pyridinyl anion.[10][11] This intermediate is then "quenched" with a boron electrophile, typically an trialkyl borate, to form the boronate species. The final step is an esterification with pinacol, often driven by the removal of water, to yield the stable and isolable pinacol ester product.[10]

Diagram 1: General workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[2] This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl motifs that are prevalent in pharmaceuticals.[12][13]

The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The pinacol ester serves as the source of the nucleophilic organoboron species.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the electrophilic partner).

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic ester.

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Workflow

The following protocol provides a robust, self-validating framework for a typical Suzuki-Miyaura coupling reaction. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To couple this compound with a generic aryl bromide.

| Component | Role | Typical Choice | Amount |

| Aryl Bromide | Electrophilic partner | - | 1.0 equiv |

| This compound | Nucleophilic partner | - | 1.2 - 1.5 equiv |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1-5 mol% |

| Base | Activates boronic ester | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equiv |

| Solvent | Reaction medium | Dioxane/H₂O, Toluene, or DMF | - |

| Temperature | Reaction kinetics | 80 - 120 °C | - |

Step-by-Step Methodology:

-

Inert Atmosphere Preparation (Causality: Catalyst Protection): To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) via three vacuum-backfill cycles. This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Reagent Dissolution (Causality: Homogeneity): Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. Stir the mixture for 5-10 minutes to ensure dissolution and create a homogeneous suspension.

-

Catalyst Addition (Causality: Initiation): Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive pressure of inert gas. The addition of the catalyst initiates the reaction cycle.

-

Heating and Monitoring (Causality: Reaction Kinetics): Heat the reaction mixture to the target temperature (e.g., 90 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as TLC or LC-MS, until the starting aryl bromide is consumed.

-

Work-up and Purification (Causality: Isolation):

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine to remove the inorganic base and salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the pure biaryl product.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Beyond

The 3-methylpyridin-4-yl structural motif is a valuable component in the design of bioactive molecules. Its integration via Suzuki coupling allows for the rapid exploration of chemical space and the synthesis of compound libraries for screening.[2] Pyridine-containing compounds are frequently found in kinase inhibitors, GPCR modulators, and other targeted therapeutic agents, where the nitrogen atom can act as a key hydrogen bond acceptor.[3] The methyl group provides a point for steric differentiation and can influence the molecule's metabolic stability and binding orientation.

Conclusion

This compound is a highly valuable and versatile reagent for modern organic synthesis. Its stability, reliability, and effectiveness in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in pharmaceutical and materials science. By understanding the principles behind its synthesis and application, scientists can leverage this building block to construct complex molecular architectures with precision and efficiency, accelerating the pace of innovation and discovery.

References

- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester (919347-20-9) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 95% 250 mg | Request for Quote [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. rsc.org [rsc.org]

- 9. 3-Pyridineboronic acid pinacol ester 97 329214-79-1 [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

The Synthetic Chemist's Gateway to Novel Biaryl Scaffolds: A Technical Guide to 3-Methylpyridine-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the pyridine moiety stands as a cornerstone of many successful therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in medicinal chemistry. The functionalization of the pyridine ring is therefore of paramount importance, and among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the construction of carbon-carbon bonds. Central to this transformation is the use of stable, yet reactive, organoboron reagents. This guide provides an in-depth technical overview of 3-Methylpyridine-4-boronic acid pinacol ester (CAS No. 1032358-00-1), a key building block for the synthesis of complex biaryl and heteroaryl structures. We will delve into its synthesis, commercial availability, and critically, its application in the synthesis of medicinally relevant compounds, supported by detailed experimental protocols.

Physicochemical Properties and Commercial Availability

This compound is a white to off-white solid that is generally stable under standard laboratory conditions. The pinacol ester functionality confers greater stability and ease of handling compared to the corresponding free boronic acid, making it amenable to a wider range of reaction conditions and purification techniques.

A number of chemical suppliers offer this compound, and researchers should consider factors such as purity, available quantities, and lead times when selecting a vendor.

| Supplier | Product Number/Name | Purity | CAS Number |

| Thermo Scientific Alfa Aesar | This compound, 95% | 95% | 1032358-00-1[1][2][3][4] |

| Boroncore | 3-Methylpyridine-4-boronicacidpinacolester | Not Specified | 1032358-00-1[5] |

| ChemicalBook | This compound | Not Specified | 1032358-00-1[6][7] |

| Accela ChemBio Inc. | This compound | ≥95% | 1032358-00-1[8] |

Synthesis of this compound: A Practical Approach

The synthesis of pyridinylboronic acids and their pinacol esters can be achieved through several methods, with the most common being the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent (Miyaura borylation) or the reaction of a lithiated pyridine with a borate ester. The latter approach is often favored for its cost-effectiveness and scalability.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Pyridinylboronic Acid Pinacol Ester (Adapted)

This protocol is adapted from the synthesis of 3-pyridylboronic acid and its pinacol ester and should be considered a representative method.[6]

Materials:

-

4-Bromo-3-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Pinacol

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

-

Lithiation: To a solution of 4-bromo-3-methylpyridine (1.0 equiv) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 equiv) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 equiv) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is approximately 2. Stir for 30 minutes.

-

Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The boronic acid may be in the aqueous or organic layer depending on the pH. Adjust the pH of the aqueous layer to ~7 with a saturated sodium bicarbonate solution and extract again with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-methylpyridine-4-boronic acid.

-

Esterification: To a solution of the crude boronic acid in toluene, add pinacol (1.1 equiv). Heat the mixture to reflux with a Dean-Stark trap to remove water. After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl halide, providing access to a wide array of complex molecular architectures.[5]

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

The following is a general, yet robust, protocol for the Suzuki-Miyaura coupling of a pyridinylboronic acid pinacol ester with an aryl bromide. This can be adapted for this compound and a variety of aryl or heteroaryl halides.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Conclusion: A Key Enabler for Innovation in Drug Discovery

This compound is a valuable and versatile building block for the synthesis of complex molecules of interest to the pharmaceutical and agrochemical industries. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, commercial availability, synthetic approaches, and a detailed protocol for its application. By leveraging this key intermediate, researchers can continue to push the boundaries of molecular design and accelerate the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound, 95% 250 mg | Request for Quote [thermofisher.com]

- 4. This compound, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. 1032358-00-1 | 3-Methylpyridine-4-boronicacidpinacolester | Boroncore [boroncore.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound CAS#: 1032358-00-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Guide to the Safe Handling and Storage of 3-Methylpyridine-4-boronic acid pinacol ester

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-Methylpyridine-4-boronic acid pinacol ester. As a versatile building block in modern synthetic chemistry, particularly in cross-coupling reactions, understanding its specific properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering causal explanations for protocols to empower users with a robust understanding of risk mitigation.

Compound Identification and Physicochemical Properties

This compound is an organoboron compound widely utilized in organic synthesis. The pinacol ester group serves to protect the boronic acid moiety, enhancing its stability and ease of handling compared to the free boronic acid.[1] However, this stability is relative, and specific precautions are necessary.

| Property | Value | Source(s) |

| CAS Number | 1032358-00-1 | [2] |

| Molecular Formula | C₁₂H₁₈BNO₂ | [3] |

| Molecular Weight | 219.09 g/mol | [2][3] |

| Physical Form | Off-white to yellow solid powder | [3][4][5] |

| Melting Point | 66-71°C | [3] |

Hazard Analysis and Risk Assessment

The primary risks associated with this compound stem from its irritant properties and the inherent chemical reactivity of the boronic ester functional group.

2.1. GHS Classification and Health Hazards This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

| GHS Classification | Hazard Statement | GHS Pictogram | Signal Word | Source(s) |

| Skin Irritation, Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [2][4] |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [2][4] |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [2][4] |

The causality behind these classifications lies in the compound's ability to react with biological molecules. As a fine powder, it can be easily inhaled, leading to irritation of the respiratory tract. Direct contact with skin or eyes can cause localized irritation.

2.2. Chemical Stability and Reactivity Hazards While pinacol esters are designed for increased stability, they are not inert. The primary degradation pathway is hydrolysis, where atmospheric moisture can cleave the B-O bonds of the pinacol ester, reverting it to the less stable boronic acid and pinacol.[1][6] This process can be catalyzed by both acidic and basic conditions.[6] Furthermore, boronic acids and their esters are susceptible to oxidation and protodeboronation, which can lead to the formation of impurities and a reduction in reagent potency, ultimately affecting reaction yields and reproducibility.[1][7][8]

Hierarchy of Controls: Engineering, Administrative, and Personal Protection

A systematic approach to safety, known as the hierarchy of controls, should be implemented to minimize exposure. This hierarchy prioritizes eliminating hazards at their source.

Caption: Hierarchy of controls, from most to least effective.

3.1. Engineering Controls These are the primary line of defense to minimize inhalation exposure.

-

Chemical Fume Hood: All handling of this compound powder must be conducted within a certified chemical fume hood to contain dust and prevent inhalation.[9][10][11]

-

Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any chemical vapors or dust.[12]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10]

3.2. Personal Protective Equipment (PPE) PPE is essential as the last line of defense against direct contact.[9][10]

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face | Chemical safety goggles are mandatory. A full-face shield is recommended when handling larger quantities or if there is a risk of splashing.[9][12] | Protects eyes from dust particles and splashes, preventing serious irritation.[13] |

| Hand | Chemically resistant nitrile or neoprene gloves. Inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.[9][10] | Prevents direct skin contact, mitigating the risk of irritation (H315). |

| Body | A fully buttoned, flame-resistant laboratory coat must be worn.[10] | Protects skin on the arms and torso from accidental spills. |

| Respiratory | For handling small quantities in a fume hood, respiratory protection is typically not necessary. If dust generation is unavoidable, a NIOSH-approved N95 respirator or higher should be used.[9][12] | Prevents inhalation of the powder, which can cause respiratory tract irritation (H335). |

Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for both safety and experimental success.

Caption: Step-by-step workflow for handling the reagent safely.

Experimental Protocol:

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational. Assemble all necessary glassware, spatulas, and reagents. Confirm the location and functionality of the nearest eyewash station and safety shower.[10]

-

Don PPE: Put on all required PPE as detailed in the table above.

-

Handling and Aliquoting:

-

Conduct all manipulations of the solid compound inside the fume hood.[11]

-

To prevent hydrolysis, if the reaction requires anhydrous conditions, consider handling the compound in a glovebox or under a stream of inert gas (e.g., nitrogen or argon).

-

When weighing and transferring the powder, use techniques that minimize dust generation, such as carefully using a spatula rather than pouring.[10]

-

Keep the container tightly sealed when not in use.[12]

-

-

Post-Handling Cleanup:

-

Wipe down the work surface and any equipment used with an appropriate solvent to remove residual chemical contamination.

-

Segregate all waste materials as described in Section 7.

-

-

Doffing PPE and Hygiene: Remove PPE in the correct order (typically gloves first) to prevent self-contamination. Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[10]

Long-Term Storage and Stability Management

Proper storage is critical to maintain the compound's purity and reactivity over time. The primary goals are to protect it from moisture, air, and heat.

-

Temperature: Store in a tightly closed container in a freezer (approximately -20°C) or refrigerator (2-8°C).[4][14][15] Low temperatures significantly slow the rate of potential degradation reactions.

-

Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere of nitrogen or argon.[5][12] This displaces moisture and oxygen, directly inhibiting hydrolysis and oxidation.[7]

-

Container: Use a well-sealed container appropriate for low-temperature storage. Containers must be carefully resealed after each use to prevent leakage and atmospheric contamination.[14][16]

-

Incompatibilities: Store away from strong acids, strong bases, and oxidizing agents. Do not store in areas where it may come into contact with water.[17]

Emergency Procedures: Spills and Exposure

Rapid and correct response to an emergency can significantly reduce potential harm.

Caption: Decision tree for responding to a chemical spill.

6.1. Spill Response Protocol (Small, Contained Spill)

-

Containment: For a small spill within a fume hood, use an inert absorbent material like sand or vermiculite to cover the powder.[9][18] Avoid any actions that could raise dust.

-

Cleanup: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[12][18]

-

Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials (wipes, gloves) must be disposed of as hazardous waste.[9]

-

Reporting: Report the spill to the laboratory supervisor.

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[18]

6.2. First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [12][13][14] |

| Skin Contact | Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [12][13] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [12][13] |